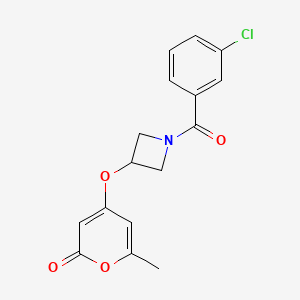
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of interest in various scientific fields. It features a complex structure, with imidazole and pyrrolidine rings connected by a thioether linkage, offering unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Imidazole Ring: : Starting with 2-methoxyethylamine, react with toluene and a formylating agent to introduce the p-tolyl group, forming an intermediate.
Thioether Linkage: : The intermediate is reacted with ethyl bromide to introduce the thioether linkage.
Pyrrolidine Ring Introduction: : Pyrrolidine is then added through a substitution reaction to finalize the compound.
Industrial Production Methods: : Industrial synthesis involves a catalytic process using transition metals to streamline each step, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions typically affect the imidazole ring, altering its electronic properties.
Substitution: : The compound can participate in nucleophilic substitutions, particularly at the pyrrolidine and imidazole positions.
Common Reagents and Conditions
Oxidation: : Use hydrogen peroxide under mild acidic conditions.
Reduction: : Sodium borohydride is often used under controlled temperature.
Substitution: : Halide reagents (e.g., bromides or chlorides) in an aprotic solvent.
Major Products
Sulfoxides/Sulfones: : Oxidation products.
Reduced Imidazole Derivatives: : Products from reduction.
Substituted Pyrrolidine/Imidazole: : Results from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis.
Synthetic Intermediates: : Used in multi-step organic syntheses.
Biology and Medicine
Antimicrobial Agents: : Shows potential as an antimicrobial due to its unique structure.
Enzyme Inhibition: : Inhibits specific enzymes, making it useful in biochemical studies.
Industry
Material Science: : Used in developing new materials with tailored properties.
Pharmaceuticals: : Precursor in drug synthesis, particularly in designing new therapeutic agents.
Mécanisme D'action
The compound’s mechanism involves binding to specific molecular targets, such as enzymes or receptors, disrupting their function. The thioether and imidazole rings facilitate strong interactions with the target site, altering biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(2-methoxyethyl)-1H-imidazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness: : The presence of a 2-methoxyethyl group and a p-tolyl group gives the compound unique electronic and steric properties, enhancing its reactivity and specificity in biological systems.
There you go! Let me know if there's anything else you need.
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)17-13-20-19(22(17)11-12-24-2)25-14-18(23)21-9-3-4-10-21/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUKOXHICYSFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
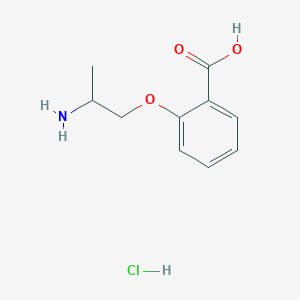
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)
![2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2586073.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)
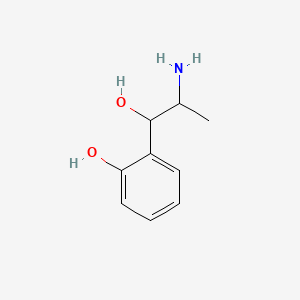
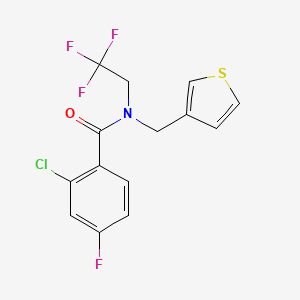
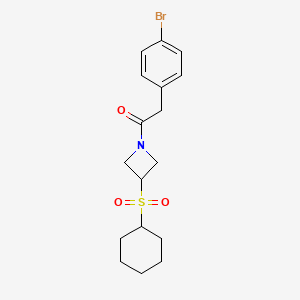
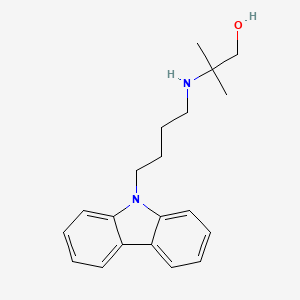

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2586090.png)
